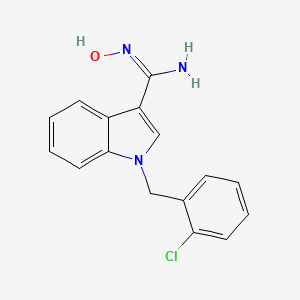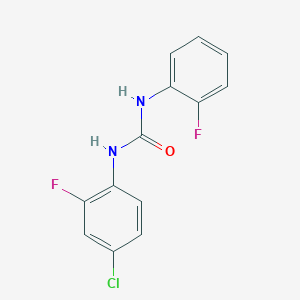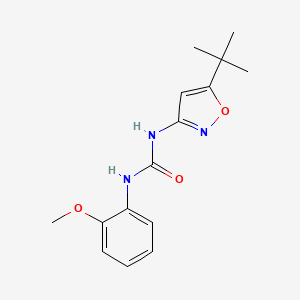
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, also known as SN79, is a biologically active compound that has been studied extensively in recent years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been studied extensively in the context of cancer research, as PARP inhibitors have shown promise in the treatment of various types of cancer. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide works by inhibiting the activity of PARP, which is involved in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is overactive, which allows the cells to survive and grow despite DNA damage. By inhibiting PARP, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can prevent cancer cells from repairing their DNA and ultimately lead to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is its high potency as a PARP inhibitor, which allows for effective inhibition of the enzyme at low concentrations. However, one limitation is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its neuroprotective properties in more detail. In addition, further studies are needed to determine the optimal dosing and administration of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide for different types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide is a biologically active compound with promising applications in cancer research and neurodegenerative disease. Its mechanism of action as a PARP inhibitor has been well-studied, and its biochemical and physiological effects have been shown to be significant. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to new treatments and therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-bromoaniline to form an intermediate, which is then reacted with 2-nitrobenzaldehyde to form the final product. The synthesis has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-N'-hydroxy-1H-indole-3-carboximidamide, which is essential for its use in scientific research.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N'-hydroxyindole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-7-3-1-5-11(14)9-20-10-13(16(18)19-21)12-6-2-4-8-15(12)20/h1-8,10,21H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAPMYANVMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5315436.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5315470.png)
![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)
![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-5-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315491.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)
![3-{[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5315528.png)

![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)